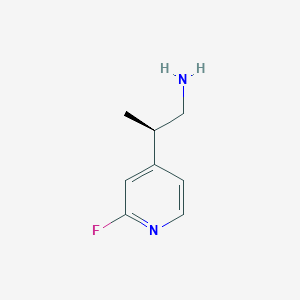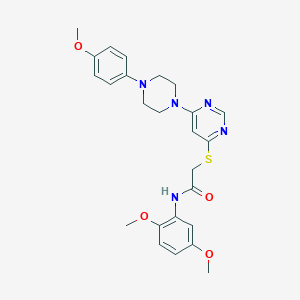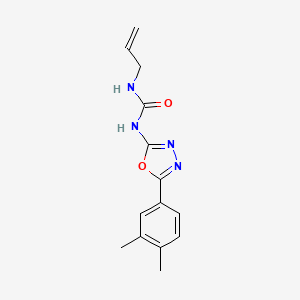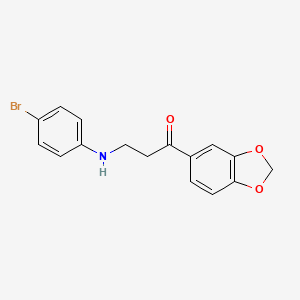
(2R)-2-(2-Fluoropyridin-4-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(2-Fluoropyridin-4-yl)propan-1-amine, also known as FPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FPA is a chiral amine that belongs to the class of pyridine-based compounds. It has been found to possess various biochemical and physiological effects, making it a promising candidate for drug discovery and development.
作用機序
The mechanism of action of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-amine is not fully understood, but it is believed to act by binding to specific targets in the body, such as enzymes or receptors. Once bound, (2R)-2-(2-Fluoropyridin-4-yl)propan-1-amine can either enhance or inhibit the activity of these targets, depending on their function. This makes (2R)-2-(2-Fluoropyridin-4-yl)propan-1-amine a versatile compound that can be used to target a range of biological processes.
Biochemical and Physiological Effects:
(2R)-2-(2-Fluoropyridin-4-yl)propan-1-amine has been found to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor activity. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using (2R)-2-(2-Fluoropyridin-4-yl)propan-1-amine in lab experiments is its high potency and selectivity. (2R)-2-(2-Fluoropyridin-4-yl)propan-1-amine has been found to have a high affinity for specific targets, making it a valuable tool in drug discovery and development. However, one of the limitations of using (2R)-2-(2-Fluoropyridin-4-yl)propan-1-amine is its complex synthesis process, which can be time-consuming and expensive.
将来の方向性
There are several future directions for research on (2R)-2-(2-Fluoropyridin-4-yl)propan-1-amine. One potential area of focus is the development of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-amine-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the use of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-amine in protein-ligand binding studies, which could lead to the discovery of new drug targets. Additionally, further research is needed to fully understand the mechanism of action of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-amine and its potential applications in scientific research.
合成法
The synthesis of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-amine involves a multi-step process that requires specialized equipment and expertise. The most commonly used method for synthesizing (2R)-2-(2-Fluoropyridin-4-yl)propan-1-amine is through the reductive amination of 2-fluoropyridine with (R)-1-phenylethylamine. This reaction is catalyzed by a chiral catalyst, which results in the formation of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-amine with high enantiomeric purity.
科学的研究の応用
(2R)-2-(2-Fluoropyridin-4-yl)propan-1-amine has been found to have various applications in scientific research, particularly in the field of drug discovery and development. It has been shown to possess potent activity against a range of biological targets, including enzymes, receptors, and ion channels. (2R)-2-(2-Fluoropyridin-4-yl)propan-1-amine has also been found to have a high affinity for certain proteins, making it a valuable tool in protein-ligand binding studies.
特性
IUPAC Name |
(2R)-2-(2-fluoropyridin-4-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-6(5-10)7-2-3-11-8(9)4-7/h2-4,6H,5,10H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSBKRMFNYBAAL-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC(=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2650459.png)



![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/no-structure.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-indole-5-carboxamide](/img/structure/B2650466.png)
![2-[3-(Trifluoromethyl)phenoxy]quinoxaline](/img/structure/B2650469.png)
![2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2650470.png)
![2-Methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2650472.png)

![2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2650475.png)
![(E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2650477.png)
![N-[(2,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B2650479.png)
![4-[(4-chloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2650481.png)